molecular formula C11H9N5OS B14914310 n-(5-Methyl-1,3,4-thiadiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide

n-(5-Methyl-1,3,4-thiadiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide

Cat. No.: B14914310
M. Wt: 259.29 g/mol
InChI Key: ISJICMSOFJNYCW-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]imidazole core linked to a 1,3,4-thiadiazole moiety via a carboxamide bridge. The benzo[d]imidazole scaffold is widely recognized in medicinal chemistry for its versatility in binding biological targets, while the 1,3,4-thiadiazole group is known for enhancing metabolic stability and conferring electron-deficient properties that favor interactions with enzymes or receptors . This compound’s structural hybrid positions it within a class of molecules investigated for antitumor, antimicrobial, and kinase inhibitory activities.

Properties

Molecular Formula

C11H9N5OS

Molecular Weight

259.29 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C11H9N5OS/c1-6-15-16-11(18-6)14-10(17)7-2-3-8-9(4-7)13-5-12-8/h2-5H,1H3,(H,12,13)(H,14,16,17)

InChI Key

ISJICMSOFJNYCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[d]imidazole-5-carboxamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 1H-benzo[d]imidazole-5

Biological Activity

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications based on various studies.

  • Molecular Formula : C₁₇H₁₄N₆OS
  • Molecular Weight : 350.4 g/mol
  • CAS Number : 1105209-48-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from benzimidazole derivatives. The method often includes the use of thiadiazole intermediates, which are known for their biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to thiadiazoles and benzimidazoles. For instance:

  • A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibited potent anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv strain, with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL for certain derivatives .
CompoundMIC (μg/mL)Activity
5c3.125Anti-tubercular
5d3.125Anti-tubercular
5aa3.125Anti-tubercular

Cytotoxicity and Anticancer Activity

The compound has also shown promising results in anticancer studies:

  • In vitro studies demonstrated that certain thiadiazole derivatives induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma). Notably, one compound exhibited an IC₅₀ value of 0.28 μg/mL against MCF-7 cells .
Cell LineIC₅₀ (μg/mL)Activity
MCF-70.28Anticancer
A5490.52Anticancer

Antioxidant Activity

Research indicates that some derivatives possess antioxidant properties, which may contribute to their therapeutic potential by mitigating oxidative stress in various diseases .

Case Studies and Research Findings

  • Anti-Tuberculosis Study : In a study evaluating the anti-tuberculosis activity of a series of thiadiazole-benzimidazole compounds, seven out of twenty-nine showed significant activity against Mycobacterium tuberculosis with promising MIC values. The presence of specific substituents on the thiadiazole ring enhanced this activity .
  • Cytotoxicity Evaluation : Another study focused on the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. Compounds with electron-withdrawing groups on the aromatic ring showed increased anticancer activity, suggesting a structure-activity relationship that could guide future drug design .
  • Antioxidant Properties : The antioxidant potential was assessed using DPPH radical scavenging assays, where several compounds demonstrated significant scavenging activity, indicating their potential as therapeutic agents in oxidative stress-related conditions .

Comparison with Similar Compounds

Substituents on the Benzimidazole Core

  • Hydroxy/Methoxy Groups: Derivatives such as 2-(5-Chloro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid (7d) and 2-(4-Methoxy-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid (7f) () exhibit electron-withdrawing (Cl, NO₂) or electron-donating (OCH₃) groups on the phenyl ring. These substituents influence melting points (>300°C) and solubility, with polar groups enhancing hydrophilicity .
  • Aryl/Thiadiazole Side Chains : The target compound’s 1,3,4-thiadiazole contrasts with thiazole derivatives (e.g., 12a in ), which showed dual antitumor activity (HepG2 IC₅₀ = 1.19 µM; MCF-7 IC₅₀ = 3.4 µM). Thiadiazoles generally exhibit stronger π-stacking interactions than thiazoles due to their planar, aromatic structure .

Carboxamide Side Chain Variations

  • Aminoethyl/Piperazinyl Groups: Compounds like N-(2-(4-Benzylpiperazin-1-yl)ethyl)-2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxamide (PZ1) () incorporate basic side chains, improving water solubility and target engagement through hydrogen bonding .
  • Cyclohexyl/Aryl Groups : Derivatives such as 1-Cyclohexyl-2-(4-methoxyphenyl)-N-phenyl-1H-benzo[d]imidazole-5-carboxamide (VIIl) () feature bulky substituents that may enhance lipophilicity and membrane permeability .

Structure-Activity Relationship (SAR) Insights

  • Electron-Deficient Moieties : The thiadiazole group in the target compound likely enhances binding to ATP pockets in kinases through π-π interactions, akin to 9b .
  • Side Chain Flexibility: Aminoethyl groups () improve solubility, whereas aryl groups () may optimize lipophilicity for blood-brain barrier penetration .

Q & A

Q. What are the common synthetic routes for preparing N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1H-benzo[d]imidazole-5-carboxamide?

A typical approach involves coupling a pre-synthesized 5-methyl-1,3,4-thiadiazol-2-amine derivative with a functionalized benzoimidazole-carboxylic acid intermediate. For example, in analogous systems, carboxamide linkages are formed via activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by nucleophilic attack by the amine group on the thiadiazole ring . Cyclization steps may precede this coupling, as seen in thiadiazole-imidazole hybrids where thiourea or phosphorus oxychloride assists in ring closure .

Q. How is structural characterization of this compound performed?

Key techniques include:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if fluorinated substituents are present) to confirm regiochemistry and purity .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • FTIR : Identification of functional groups like amide C=O (1650–1700 cm1^{-1}) and thiadiazole C-S (650–750 cm1^{-1}) .
  • HPLC : Purity assessment using reversed-phase columns (C18) with UV detection at 254 nm .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) are preferred for coupling reactions due to their ability to stabilize intermediates. Reactions often proceed at room temperature or mild heating (40–60°C) with bases like K2 _2CO3 _3 or Et3 _3N to deprotonate reactive sites . For cyclization steps, refluxing in methanol or ethanol is common .

Advanced Research Questions

Q. How can regioselectivity challenges during thiadiazole-imidazole coupling be addressed?

Regioselectivity issues arise due to the nucleophilic heterogeneity of the thiadiazole ring. Strategies include:

  • Pre-functionalization : Introducing directing groups (e.g., methyl at the 5-position of thiadiazole) to bias coupling sites .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, guiding synthetic design .
  • Protection/Deprotection : Temporarily blocking reactive sites on the imidazole moiety using Boc or Fmoc groups .

Q. What computational methods are suitable for analyzing electronic properties?

  • DFT Studies : Assess HOMO-LUMO gaps, electrostatic potential maps, and charge transfer dynamics. Becke’s three-parameter hybrid functional (B3LYP) is widely used for thermochemical accuracy .
  • Molecular Dynamics (MD) : Simulate solvation effects and binding affinities for bioactivity predictions .
  • Docking Studies : For hypothesized targets (e.g., enzymes), AutoDock Vina or Schrödinger Suite can model ligand-receptor interactions .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in amides) by acquiring spectra at 25°C and −40°C .
  • 2D NMR Techniques : HSQC and HMBC clarify through-space (1H^1H-1H^1H NOESY) and through-bond (13C^{13}C-1H^1H) correlations .
  • X-ray Crystallography : Definitive structural elucidation (if crystals are obtainable) using SHELXL/SHELXS software .

Methodological Guidance for Bioactivity Testing

Q. What assays are recommended for evaluating antimicrobial potential?

  • MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic activity over 24 hours .
  • Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Q. How can antioxidant activity be quantified?

  • DPPH Radical Scavenging : Measure absorbance reduction at 517 nm .
  • FRAP Assay : Ferric ion reducing power via TPTZ complex formation .
  • ROS Detection : Fluorescent probes (e.g., DCFH-DA) in cellular models .

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